molecular formula C10H20N2O3 B13515282 Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate

Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate

Cat. No.: B13515282
M. Wt: 216.28 g/mol
InChI Key: SVLVBJGAHGTROD-BQBZGAKWSA-N
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Description

Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate is an organic compound that belongs to the class of tert-butyl esters This compound is characterized by the presence of a tert-butyl group attached to a propanoate moiety, which is further linked to an aminopropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of tert-butyl peresters.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Another tert-butyl ester with similar reactivity but different applications.

    tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.

    tert-Butylamine: An amine with a tert-butyl group, used in the synthesis of pharmaceuticals.

Uniqueness

Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate is unique due to its specific structure, which combines the properties of a tert-butyl ester and an aminopropanamido group. This combination allows for versatile reactivity and a wide range of applications in different fields .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C10H20N2O3/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13)/t6-,7-/m0/s1

InChI Key

SVLVBJGAHGTROD-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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